

# solubility of 4-(Propoxycarbonyl)phenylboronic acid in common solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| Compound of Interest |                                       |
|----------------------|---------------------------------------|
| Compound Name:       | 4-(Propoxycarbonyl)phenylboronic acid |
| Cat. No.:            | B1592731                              |
|                      | <a href="#">Get Quote</a>             |

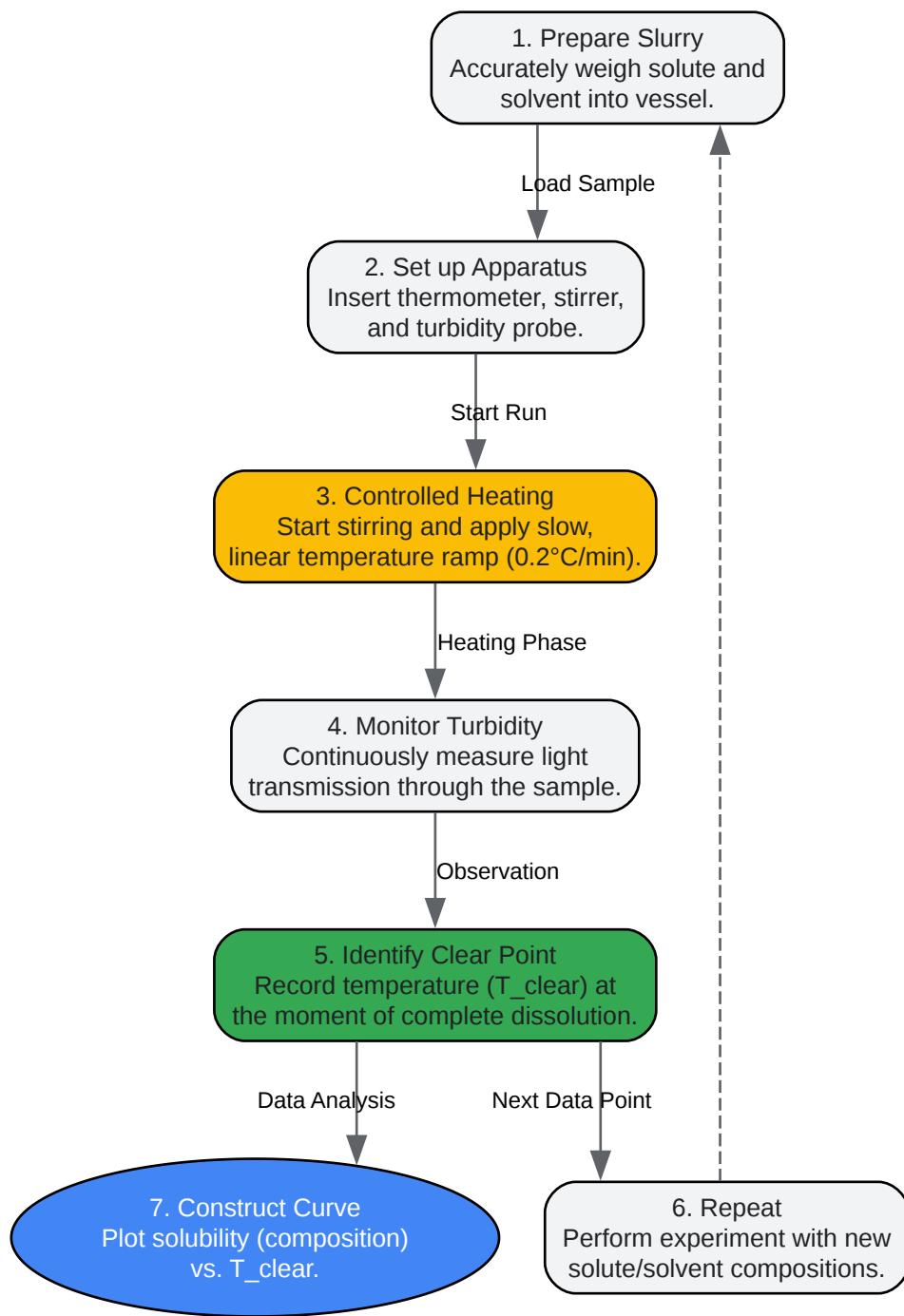
An In-depth Technical Guide to the Solubility of **4-(Propoxycarbonyl)phenylboronic acid** in Common Solvents

## \*\*Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of **4-(Propoxycarbonyl)phenylboronic acid** (CAS No. 91062-38-3)[1]. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document establishes a robust theoretical solubility profile by synthesizing data from structurally analogous compounds, including phenylboronic acid and its various esters. We delve into the physicochemical properties that govern solubility and provide field-proven experimental protocols for its empirical determination. The guide is designed to empower researchers with the foundational knowledge and practical methodologies required for effectively utilizing **4-(Propoxycarbonyl)phenylboronic acid** in organic synthesis, purification, and formulation development.

## \*\*1.0 Introduction to 4-(Propoxycarbonyl)phenylboronic acid

**4-(Propoxycarbonyl)phenylboronic acid** is a bifunctional organic compound of significant interest in modern medicinal chemistry and materials science. It belongs to the versatile class of boronic acids, which are widely recognized for their role in palladium-catalyzed Suzuki-


Miyaura cross-coupling reactions—a Nobel Prize-winning method for forming carbon-carbon bonds.<sup>[2][3]</sup> The presence of the propoxycarbonyl group modifies the electronic properties and steric profile of the phenylboronic acid core, influencing its reactivity and physicochemical characteristics, most notably its solubility.

A precise understanding of the solubility of this reagent is paramount for its practical application. Solvent selection critically impacts reaction kinetics, yield, purification strategies (e.g., crystallization), and the formulation of final products. This guide provides a detailed examination of the factors influencing its solubility and a validated protocol for its determination.

## \*\*2.0 Physicochemical Properties & Structural Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups in **4-(Propoxycarbonyl)phenylboronic acid**—the boronic acid moiety, the phenyl ring, and the propoxycarbonyl ester—each contribute to its overall polarity and potential for intermolecular interactions.

- Boronic Acid Group (-B(OH)<sub>2</sub>): This group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a weak Lewis acid (the boron atom). This allows for strong interactions with polar protic and polar aprotic solvents. However, boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, a process that can complicate solubility studies.<sup>[4]</sup>
- Phenyl Ring (-C<sub>6</sub>H<sub>4</sub>-): The aromatic ring is nonpolar and contributes to van der Waals interactions. It favors solubility in solvents with some aromatic or nonpolar character.
- Propoxycarbonyl Group (-COOC<sub>3</sub>H<sub>7</sub>): The ester group adds polarity through its carbonyl (C=O) and ether-like (C-O) linkages. The propyl chain introduces a degree of lipophilicity. Generally, the esterification of the parent 4-Carboxyphenylboronic acid increases solubility in organic solvents.<sup>[5][6]</sup>

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. danabiosci.com [danabiosci.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [solubility of 4-(Propoxycarbonyl)phenylboronic acid in common solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592731#solubility-of-4-propoxycarbonyl-phenylboronic-acid-in-common-solvents>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)